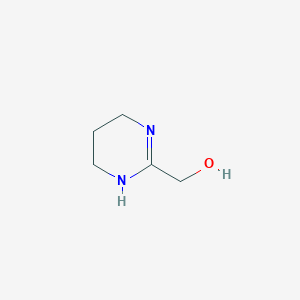
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is a heterocyclic compound with a pyrimidine ring structure. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
科学研究应用
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (1,4,5,6-Tetrahydropyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in its action include signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A structurally similar compound with a pyrimidine ring but lacking the hydroxyl group.
2-Methyl-1,4,5,6-tetrahydropyrimidine: Another derivative with a methyl group at the 2-position instead of a hydroxyl group.
Uniqueness
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry.
属性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC 名称 |
1,4,5,6-tetrahydropyrimidin-2-ylmethanol |
InChI |
InChI=1S/C5H10N2O/c8-4-5-6-2-1-3-7-5/h8H,1-4H2,(H,6,7) |
InChI 键 |
UISVKSHZLURYSM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=NC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


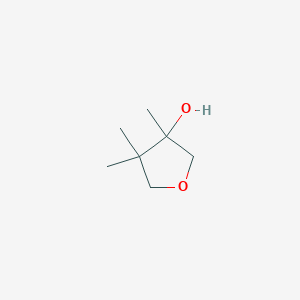
![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
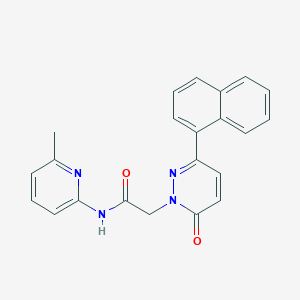

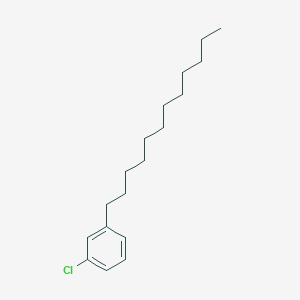

![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)


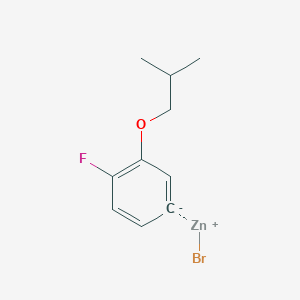
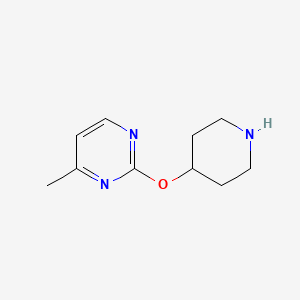

![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
